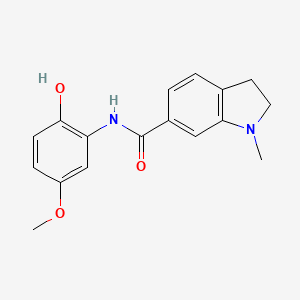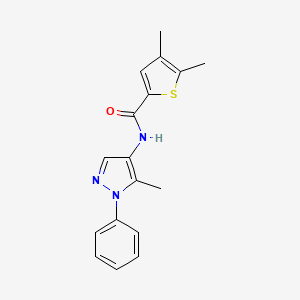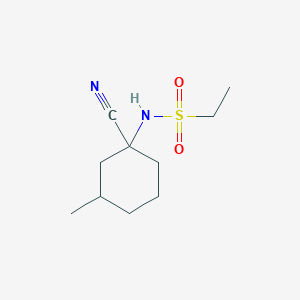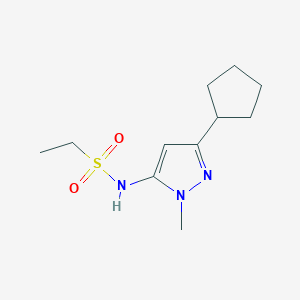
N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide, also known as EPM-706, is a novel small molecule that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a potential candidate for cancer therapy.
Mechanism of Action
The exact mechanism of action of N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) and tankyrase, which are involved in DNA repair and telomere maintenance, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In addition, this compound has been shown to accumulate in tumor tissues, indicating its potential as a targeted therapy for cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide is its potent anticancer activity, which has been demonstrated in various preclinical models of cancer. In addition, this compound has a favorable pharmacokinetic profile and low toxicity, making it a promising candidate for further development as a cancer therapy. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experimental settings.
Future Directions
There are several potential future directions for the development of N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide as a cancer therapy. One possible direction is to investigate the combination of this compound with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is to explore the use of this compound in combination with radiation therapy, which may enhance its anticancer effects. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify biomarkers that may predict response to treatment.
Synthesis Methods
The synthesis of N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-methyl-3-pyridin-2-ylbenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-ethoxyaniline to yield the desired product, this compound.
Scientific Research Applications
N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and colorectal cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have demonstrated that this compound reduces tumor growth and increases survival in mouse models of cancer.
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-2-methyl-3-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-3-25-17-9-6-8-16(14-17)23-21(24)19-11-7-10-18(15(19)2)20-12-4-5-13-22-20/h4-14H,3H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVVAWKKBNYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7663058.png)


![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-phenylpropanamide](/img/structure/B7663075.png)
![N-[(1-propylpyrazol-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663085.png)

![1-(2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylethanone](/img/structure/B7663103.png)

![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)
![[1-(2-Chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7663131.png)

![1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)


